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Compound of Interest

Trihexyl benzene-1,2,4-
Compound Name: )
tricarboxylate

Cat. No.: B072957

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Trihexyl Benzene-
1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trihexyl
benzene-1,2,4-tricarboxylate, a compound of interest in various industrial and research
applications. The following sections detail the interpretation of its nuclear magnetic resonance
(NMR), mass spectrometry (MS), and infrared (IR) spectra, along with relevant experimental
protocols.

Molecular Structure and Properties

Trihexyl benzene-1,2,4-tricarboxylate, also known as tri-n-hexyl trimellitate, is an organic
compound with the chemical formula C27H4206.[1] Its structure consists of a benzene ring
substituted with three hexyl carboxylate ester groups at positions 1, 2, and 4. This compound is
often used as a plasticizer.[2]

Key Molecular Properties:

e Molecular Formula: C27H4206[1]
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» Molecular Weight: 462.6 g/mol [1]
e |UPAC Name: trihexyl benzene-1,2,4-tricarboxylate[1]

e CAS Number: 1528-49-0[1]

Spectroscopic Data Interpretation
'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the different types of protons in the molecule
and their chemical environments. For trihexyl benzene-1,2,4-tricarboxylate, the spectrum
can be divided into the aromatic and aliphatic regions.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons (H-
~8.2-7.8 m 3H
3, H-5, H-6)
-O-CH2- protons of
~43-4.1 t 6H ,
the three hexyl chains
-O-CH2-CH2- protons
~18-1.6 m 6H of the three hexyl
chains
-(CH2)3- protons of
~14-1.2 m 18H )
the three hexyl chains
-CH3 protons of the
~0.9 t 9H

three hexyl chains

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument
used.

Interpretation:
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e The aromatic region shows a complex multiplet for the three protons on the benzene ring,
indicating their distinct chemical environments due to the unsymmetrical substitution pattern.

e The downfield triplet around 4.2 ppm corresponds to the six protons of the methylene groups
directly attached to the electron-withdrawing carboxylate groups.

e The remaining signals in the aliphatic region correspond to the other methylene and methyl
groups of the three hexyl chains.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment

~ 167 - 165 C=0 (Carboxylate carbons)
~135-128 Aromatic carbons

~ 66 -O-CH2- carbons

~31 -CH2- carbons

~ 28 -CH2- carbons

~25 -CH2- carbons

~22 -CH2- carbons

~14 -CH3 carbons

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument
used.

Interpretation:

e The signals in the downfield region (~165-167 ppm) are characteristic of the carbonyl
carbons in the ester groups.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The signals in the aromatic region (~128-135 ppm) correspond to the six carbons of the
benzene ring.

e The signal around 66 ppm is assigned to the methylene carbons directly bonded to the
oxygen atoms of the ester groups.

e The remaining signals in the upfield region are attributed to the other methylene and methyl
carbons of the hexyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For trihexyl benzene-1,2,4-tricarboxylate, electrospray ionization (ESI) is a
common technique.

Table 3: Mass Spectrometry Data (LC-ESI-QTOF)

m/z lon

463.3054 [M+H]*

485.2873 [M+NaJ*

361.1978 [M - C6H130 + HJ*
277.107 [M - 2(C6H130) + 2H]*
193.0135 [M - 3(C6H130) + 3H]*

Data sourced from PubChem.[1]
Interpretation:

e The presence of the protonated molecular ion [M+H]* at m/z 463.3054 confirms the
molecular weight of the compound.

e The fragmentation pattern shows sequential loss of the hexoxy groups, which is
characteristic of this type of ester.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Vibration Functional Group
~ 3100 - 3000 C-H stretch Aromatic C-H

~ 2960 - 2850 C-H stretch Aliphatic C-H

~ 1730 C=0 stretch Ester carbonyl

~ 1600, 1480 C=C stretch Aromatic ring

~ 1250 C-O stretch Ester C-O

Interpretation:

e The strong absorption band around 1730 cm~1 is characteristic of the carbonyl group in the

ester functionalities.

e The bands in the 2850-2960 cm~! region are due to the C-H stretching vibrations of the

aliphatic hexyl chains.

e The absorptions in the 3000-3100 cm~* and 1480-1600 cm~! regions are indicative of the

aromatic C-H and C=C bonds of the benzene ring, respectively.

e The prominent band around 1250 cm~1 corresponds to the C-O stretching of the ester

linkage.

Experimental Protocols

Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

A common method for the synthesis of trihexyl benzene-1,2,4-tricarboxylate is the

esterification of trimellitic anhydride with hexan-1-ol.[3]

Materials:
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Trimellitic anhydride
Hexan-1-ol
Tetrabutoxytitanium (catalyst)

Toluene (solvent)

Procedure:

A mixture of trimellitic anhydride, a stoichiometric excess of hexan-1-ol, and a catalytic
amount of tetrabutoxytitanium in toluene is heated to reflux.

The water formed during the reaction is removed azeotropically using a Dean-Stark
apparatus.

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas
chromatography (GC) until completion.

After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then
with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography to yield pure
trihexyl benzene-1,2,4-tricarboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

e 1H and 3C NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.[4]

e The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCls), and

transferred to an NMR tube.
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o Tetramethylsilane (TMS) is commonly used as an internal standard.

o Standard pulse sequences are used to acquire the 1D spectra. 2D NMR techniques like
COSY and HSQC can be employed for more detailed structural elucidation.[5]

Mass Spectrometry:

o Mass spectra can be obtained using a mass spectrometer equipped with an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.[1]

e The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and infused
into the ion source.

e The analysis is typically performed in positive ion mode to observe protonated or sodiated

molecules.
Infrared Spectroscopy:
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

e For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film.

e The spectrum is typically recorded over the range of 4000-400 cm~1.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
to confirm the structure of trihexyl benzene-1,2,4-tricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data interpretation for trihexyl benzene-
1,2,4-tricarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072957#spectroscopic-data-interpretation-for-
trihexyl-benzene-1-2-4-tricarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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